molecular formula C25H27N7O3 B607297 6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one CAS No. 1362819-72-4

6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one

Cat. No.: B607297
CAS No.: 1362819-72-4
M. Wt: 473.5 g/mol
InChI Key: CIUKPBWULKEZMF-UHFFFAOYSA-N
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Description

EMD-1204831 is a potent and highly selective inhibitor of the mesenchymal–epithelial transition factor receptor, also known as hepatocyte growth factor receptor. This receptor plays a crucial role in morphogenesis, which is essential for embryonic development and tissue repair. Aberrant activation of the mesenchymal–epithelial transition factor receptor is associated with various human malignancies, including cancers of the lung, kidney, stomach, liver, and brain .

Preparation Methods

The preparation of EMD-1204831 involves synthetic routes that target the inhibition of the mesenchymal–epithelial transition factor receptor tyrosine kinase activity. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is developed through a series of chemical reactions that ensure its potency and selectivity .

Chemical Reactions Analysis

EMD-1204831 undergoes several types of chemical reactions, primarily focusing on its inhibitory activity against the mesenchymal–epithelial transition factor receptor. The compound effectively inhibits the receptor’s auto-phosphorylation and downstream signaling pathways. Common reagents used in these reactions include various kinase inhibitors and phosphorylation agents. The major products formed from these reactions are the inhibited forms of the mesenchymal–epithelial transition factor receptor, leading to reduced cell proliferation, survival, migration, invasion, metastasis, and drug resistance .

Scientific Research Applications

EMD-1204831 has significant scientific research applications, particularly in the field of cancer therapy. It has been shown to selectively suppress the mesenchymal–epithelial transition factor receptor tyrosine kinase activity, making it a promising candidate for targeted anticancer therapies. The compound has been tested in vitro and in vivo using human cancer cell lines and mouse xenograft models, demonstrating its ability to induce regression of human tumors. Additionally, EMD-1204831 is being evaluated in combination with inhibitors of epidermal growth factor receptor and vascular endothelial growth factor in various tumor xenograft models .

Mechanism of Action

The mechanism of action of EMD-1204831 involves the selective inhibition of the mesenchymal–epithelial transition factor receptor tyrosine kinase activity. By blocking both hepatocyte growth factor-dependent and constitutive phosphorylation of the receptor, EMD-1204831 interferes with survival, anchorage-independent growth, and hepatocyte growth factor-induced migration of susceptible tumor cells. This inhibition leads to reduced activation of signaling pathways involved in cell proliferation, survival, migration, invasion, metastasis, and drug resistance .

Comparison with Similar Compounds

EMD-1204831 is part of a new class of potent and highly selective mesenchymal–epithelial transition factor receptor inhibitors. Similar compounds include EMD-1214063, which also targets the mesenchymal–epithelial transition factor receptor with high selectivity and potency. Both compounds have shown efficacy in preclinical studies, but they differ in their pharmacokinetic properties and duration of inhibitory activity. EMD-1204831 and EMD-1214063 are unique in their ability to selectively target the mesenchymal–epithelial transition factor receptor, making them promising candidates for molecularly targeted anticancer strategies .

Properties

CAS No.

1362819-72-4

Molecular Formula

C25H27N7O3

Molecular Weight

473.5 g/mol

IUPAC Name

6-(1-methylpyrazol-4-yl)-2-[[3-[5-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]phenyl]methyl]pyridazin-3-one

InChI

InChI=1S/C25H27N7O3/c1-30-18-21(14-28-30)23-5-6-24(33)32(29-23)17-19-3-2-4-20(13-19)25-26-15-22(16-27-25)35-12-9-31-7-10-34-11-8-31/h2-6,13-16,18H,7-12,17H2,1H3

InChI Key

CIUKPBWULKEZMF-UHFFFAOYSA-N

SMILES

O=C1C=CC(C2=CN(C)N=C2)=NN1CC3=CC(C4=NC=C(OCCN5CCOCC5)C=N4)=CC=C3

Canonical SMILES

CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)OCCN5CCOCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EMD-1204831;  EMD 1204831;  EMD1204831; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 360 mg (1.00 mmol) of 2-[3-(5-hydroxy-pyrimidin-2-yl)-benzyl]-6-(1-methyl-1H-pyrazol-4-yl)-2H-pyridazin-3-one in 2 ml THF 394 mg (1.50 mmol) of triphenylphosphine and 242 μl (2.00 mmol) of 4-(2-hydroxyethyl)morpholine are added one after the other. Under ice cooling 294 μl (1.50 mmol) of diisopropylazodicarboxylate are slowly added dropwise. The resulting solution is stirred for 18 hours at room temperature. The reaction mixture is then concentrated in vacuo and the oily residue is dissolved in 2-propanol. The resulting solid of 6-(1-methyl-1H-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)-pyrimidin-2-yl]-benzyl}-2H-pyridazin-3-one resulted after some time is sucked off, washed with 2-propanol and tert-butylmethylether and dried in vacuo.
Name
2-[3-(5-hydroxy-pyrimidin-2-yl)-benzyl]-6-(1-methyl-1H-pyrazol-4-yl)-2H-pyridazin-3-one
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
242 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
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6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
Reactant of Route 3
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6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
Reactant of Route 4
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6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
Reactant of Route 5
6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one
Reactant of Route 6
6-(1-methyl-1H-pyrazol-4-yl)-2-(3-(5-(2-morpholinoethoxy)pyrimidin-2-yl)benzyl)pyridazin-3(2H)-one

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